molecular formula C19H15N3O2 B11500622 5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine

5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B11500622
M. Wt: 317.3 g/mol
InChI Key: XGGSXHPYSZAAAQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with additional phenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrimidine ring: This involves the condensation of amidines with ketones or aldehydes, often facilitated by catalysts such as copper or palladium.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Research: It is used to investigate cellular pathways and molecular targets, particularly in cancer and inflammation models.

    Pharmacology: It serves as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways. This can result in the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine

Uniqueness

5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific furo[2,3-d]pyrimidine scaffold, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H15N3O2/c1-23-14-9-7-12(8-10-14)15-16-18(20)21-11-22-19(16)24-17(15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,20,21,22)

InChI Key

XGGSXHPYSZAAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4

Origin of Product

United States

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